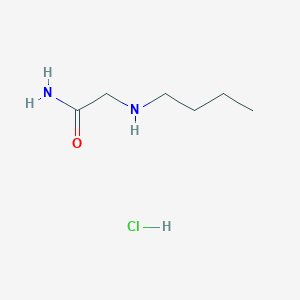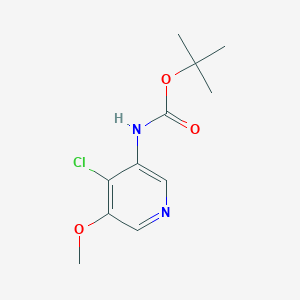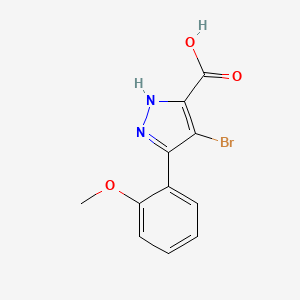![molecular formula C9H7BrN2O B1440194 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one CAS No. 147293-25-2](/img/structure/B1440194.png)
3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one
Overview
Description
“3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one” is a biochemical used for proteomics research . It has a molecular formula of C9H7BrN2O and a molecular weight of 239.07 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes “3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one”, has been covered in various studies . One method involves a modified Skraup reaction using m-NO2PhSO3Na . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .Molecular Structure Analysis
The molecular structure of “3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one” consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Pharmacological Activities and Applications
3-Bromo-5-methyl[1,6]naphthyridin-2(1H)-one and its derivatives have shown a range of pharmacological activities, making them of interest in medicinal chemistry. They have been explored for their potential as inhibitors of cyclic AMP phosphodiesterase (PDE) III. The transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones led to an increase in PDE III inhibitory potency, highlighting their therapeutic potential in this area (Singh et al., 1995).
Synthesis and Chemical Properties
The chemical synthesis of 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one and its derivatives is an important area of research. A novel and convenient procedure for synthesizing these compounds and their derivatives has been described, demonstrating the versatility and potential for various applications (Singh & Lesher, 1990). Additionally, investigations into the reaction mechanisms of related naphthyridines, such as the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, contribute to a deeper understanding of their chemical properties and potential modifications (Haak & Plas, 2010).
Biological Activities and Potential Applications
Further research has explored the biological activities of naphthyridin-2(1H)-one compounds, including their role as potential inhibitors in various biological pathways. This exploration has led to the identification of novel inhibitors of cAMP PDE III, highlighting the compound's relevance in biomedical research (Singh et al., 1992). Additionally, the structural characterization of specific derivatives, such as N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, has provided insights into their antiproliferative activity against cancer cell lines (Guillon et al., 2017).
Future Directions
The future directions for research on “3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one” and similar compounds could involve further exploration of their synthesis, reactivity, and applications . Additionally, a more thorough investigation of their biological activity and potential uses in medicinal chemistry could be beneficial .
properties
IUPAC Name |
3-bromo-5-methyl-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAALXRVYLRZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670647 | |
| Record name | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one | |
CAS RN |
147293-25-2 | |
| Record name | 1,6-Naphthyridin-2(1H)-one, 3-bromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)


![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)

![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)
![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)
